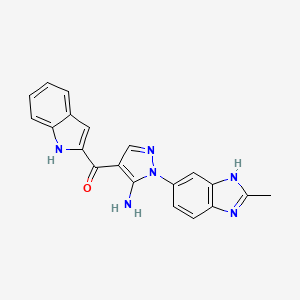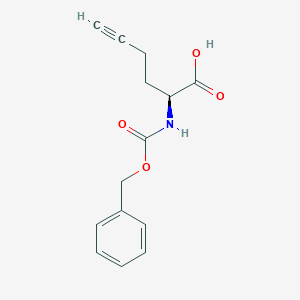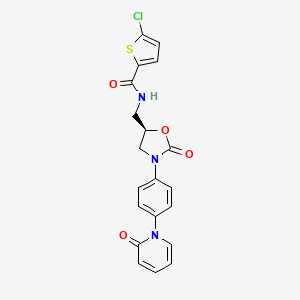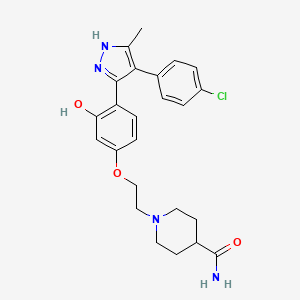
Debio-1347
Übersicht
Beschreibung
Debio-1347 is an orally bioavailable inhibitor of the fibroblast growth factor receptor subtypes 1 (FGFR-1), 2 (FGFR-2), and 3 (FGFR-3), with potential antineoplastic activity . It binds to and inhibits FGFR-1, -2, and -3, which results in the inhibition of FGFR-mediated signal transduction pathways . This leads to the inhibition of both tumor cell proliferation and angiogenesis, and causes cell death in FGFR-overexpressing tumor cells .
Molecular Structure Analysis
This compound has a unique chemical scaffold . By interacting with unique residues in the ATP-binding site of FGFR1, FGFR2, or FGFR3, this compound selectively inhibits FGFR1, FGFR2, and FGFR3 but does not inhibit kinase insert domain receptor (KDR) or other kinases .
Chemical Reactions Analysis
This compound displayed preferential antitumor activity against cancer cells with various FGFR genetic alterations . Because of its unique binding mode, this compound can inhibit FGFR2 harboring one type of the gatekeeper mutation that causes resistance to other FGFR inhibitors and block FGFR2 V564F–driven tumor growth .
Physical And Chemical Properties Analysis
This compound belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole .
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Debio-1347 ist ein Prüfpräparat, ein oral verabreichter, hochspezifischer, ATP-kompetitiver, niedermolekularer Inhibitor von FGFR1–3 {svg_1}. Es wurde an Patienten mit soliden Tumoren untersucht, die eine funktionelle FGFR1–3-Fusion aufweisen {svg_2}. Die Wirksamkeit von Debio 1347 bei Patienten mit Tumoren, die FGFR-Fusionen aufweisen, unterstützte jedoch keine weitere klinische Evaluierung in diesem Umfeld {svg_3}.
Behandlung von Magen-Darm-Krebs
This compound zeigte eine vielversprechende Antitumoraktivität bei Patienten mit Magen-Darm-Krebs, die eine FGFR1-3-Fusion aufweisen {svg_4}. Die FUZE-Studie mit Debio 1347 für Patienten mit fortgeschrittenen soliden Tumoren, die FGFR1-3-Fusionen aufweisen, umfasst Patienten mit Magen-Darm-Krebs {svg_5}.
FGFR-Inhibitor-Forschung
This compound ist ein selektiver und oral verfügbarer FGFR1-, FGFR2- und FGFR3-Inhibitor, der ein einzigartiges chemisches Gerüst aufweist {svg_6}. Durch die Interaktion mit einzigartigen Resten in der ATP-Bindungsstelle von FGFR1, FGFR2 oder FGFR3 hemmt CH5183284/Debio 1347 selektiv FGFR1, FGFR2 und FGFR3, hemmt aber nicht den Kinase-Insert-Domänen-Rezeptor (KDR) oder andere Kinasen {svg_7}.
Antitumoraktivitätsforschung
Entsprechend seiner hohen Selektivität für FGFR-Enzyme zeigte CH5183284/Debio 1347 eine präferentielle Antitumoraktivität gegen Krebszellen mit verschiedenen FGFR-genetischen Veränderungen in einem Panel von 327 Krebszelllinien und in Xenograft-Modellen {svg_8}.
Resistenzmechanismus-Forschung
Aufgrund seiner einzigartigen Bindungsart kann CH5183284/Debio 1347 FGFR2 hemmen, das eine Art der Gatekeeper-Mutation trägt, die zu Resistenzen gegen andere FGFR-Inhibitoren führt, und das FGFR2 V564F-gesteuerte Tumorwachstum blockieren {svg_9}.
Entwicklung eines selektiven FGFR2-Inhibitors
Es wurde ein strukturgesteuerter Ansatz zur Entwicklung eines selektiven FGFR2-Inhibitors beschrieben, wobei CH5183284/Debio 1347 als Referenzverbindung dient {svg_10}. Subtile Veränderungen am Leit-Inhibitor führten zu einem vollständigen Verlust der Selektivität für FGFR2 {svg_11}.
Wirkmechanismus
Target of Action
Debio-1347, also known as CH5183284, is a selective oral inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1-3 . FGFRs are a family of receptor tyrosine kinases that play critical roles in various biological processes such as cell proliferation, migration, apoptosis, and differentiation .
Mode of Action
This compound binds to the ATP-binding site of FGFR1, FGFR2, and FGFR3 in a mode known as DFG-in . This interaction with both the hinge region and the back pocket of the protein leads to the inhibition of these receptors . By selectively inhibiting FGFR1, FGFR2, and FGFR3, this compound prevents the aberrant signaling that often results from genetic alterations in these receptors .
Biochemical Pathways
The inhibition of FGFR1, FGFR2, and FGFR3 by this compound affects the FGFR signaling pathway. This pathway regulates multiple biological processes and developmental functions. Dysregulation of this pathway due to FGFR fusions is implicated in many cancers . By inhibiting these receptors, this compound can potentially prevent the development and progression of cancers associated with these genetic alterations .
Pharmacokinetics
This compound is administered orally in doses between 60 and 150 mg daily in 28-day cycles . The plasma half-life of this compound is approximately 11.5 hours . The pharmacokinetics and pharmacodynamics of this compound are evaluated serially in blood, skin, and/or tumor tissue . .
Result of Action
This compound has shown antitumor activity against cancer cell lines harboring genetic alterations in FGFRs both in vitro and in vivo . It has demonstrated efficacy and tolerability in patients harboring FGFR 1-3 fusion irrespective of tumor type . Partial responses were observed in some patients, with further patients having stable disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary depending on the specific genetic alterations present in the cancer cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c1-11-23-16-7-6-13(9-17(16)24-11)26-20(21)14(10-22-26)19(27)18-8-12-4-2-3-5-15(12)25-18/h2-10,25H,21H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMNJULZEQTDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N3C(=C(C=N3)C(=O)C4=CC5=CC=CC=C5N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1265229-25-1 | |
| Record name | Debio-1347 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265229251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEBIO-1347 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12903 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZOLIGRATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR9ZYH80Z8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
![6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B611934.png)


![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide](/img/structure/B611941.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide](/img/structure/B611942.png)



